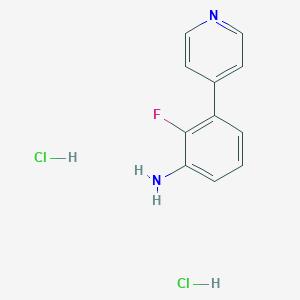
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride is a chemical compound with the CAS Number: 2413876-97-6. It has a molecular weight of 261.13 and its IUPAC name is 2-fluoro-3-(pyridin-4-yl)aniline dihydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride is 1S/C11H9FN2.2ClH/c12-11-9(2-1-3-10(11)13)8-4-6-14-7-5-8;;/h1-7H,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Anion Receptors
Research by Anzenbacher et al. (2000) on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline demonstrates the utility of fluorinated compounds, similar in structural relevance to 2-Fluoro-3-pyridin-4-ylaniline; dihydrochloride, as neutral anion receptors. These compounds exhibit augmented affinities and enhanced selectivities for anions like fluoride, chloride, or dihydrogen phosphate, offering promising applications in sensing technologies and molecular recognition processes (Anzenbacher et al., 2000).
Synthesis of Fluorinated Compounds
Troegel and Lindel (2012) explored microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid. This study exemplifies the broader applicability of fluorination techniques, potentially applicable to the synthesis and modification of compounds like 2-Fluoro-3-pyridin-4-ylaniline; dihydrochloride, for the development of novel organic molecules with enhanced properties (Troegel & Lindel, 2012).
Modular Synthesis of Pyridines
The work of Song et al. (2016) introduces a one-pot reaction for the modular synthesis of polysubstituted and fused pyridines, demonstrating the versatile application of fluoro-dicarbonyl compounds in regioselective synthesis. This research potentially highlights methodologies that could be adapted for synthesizing variants of 2-Fluoro-3-pyridin-4-ylaniline; dihydrochloride, thus contributing to the diversification of fluorinated pyridine derivatives (Song et al., 2016).
Fluorination of Pyridines
Zhou et al. (2018) developed a method for the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones, offering a clear pathway to regioselective introduction of fluorine atoms into pyridine derivatives. This research could inform strategies for the selective modification of 2-Fluoro-3-pyridin-4-ylaniline; dihydrochloride, enhancing its utility in chemical synthesis and drug development (Zhou et al., 2018).
Safety and Hazards
The safety information for 2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluoro-3-pyridin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2.2ClH/c12-11-9(2-1-3-10(11)13)8-4-6-14-7-5-8;;/h1-7H,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEAKVVTBCZHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2669759.png)

![2-(4-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2669761.png)
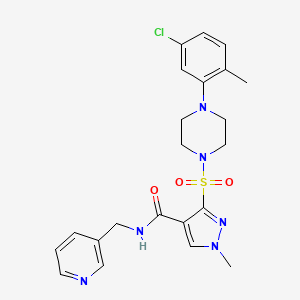
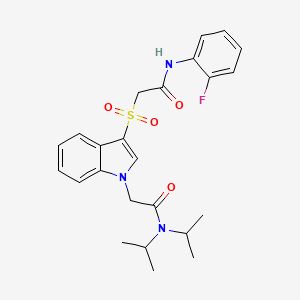


![{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid](/img/structure/B2669769.png)

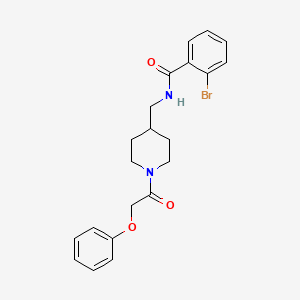
![2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2669777.png)
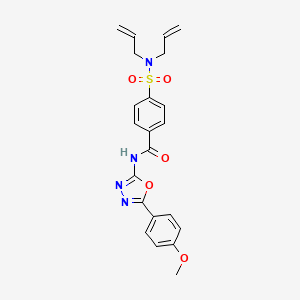
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2669781.png)
